
1-(4-Methyl-2-nitrophenyl)propan-2-one
Übersicht
Beschreibung
The compound "1-(4-Methyl-2-nitrophenyl)propan-2-one" is a chemical entity that can be associated with various nitrophenyl derivatives, which are often studied for their photochemical properties and potential applications in material science and pharmaceuticals. Although the exact compound is not directly studied in the provided papers, similar compounds with nitrophenyl groups have been investigated for their photochemical reactions, crystal structures, and solvatochromic properties.
Synthesis Analysis
The synthesis of nitrophenyl derivatives can involve various chemical reactions. For instance, a reaction involving equimolar equivalents of specific aldehydes and ketones in the presence of sodium hydroxide can yield nitrophenyl compounds with high efficiency, as seen in the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one with a 92% yield . Similarly, the reaction of a nitrophenyl triazole with hydroxylamine hydrochloride can produce an oxime derivative . These methods indicate that the synthesis of "1-(4-Methyl-2-nitrophenyl)propan-2-one" could potentially be achieved through analogous reactions involving its corresponding aldehyde or ketone precursors.
Molecular Structure Analysis
The molecular structure of nitrophenyl derivatives is often elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray diffraction. For example, the crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was determined by crystallographic methods, revealing intramolecular hydrogen bonding . Similarly, the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was disclosed by X-ray analysis . These studies suggest that "1-(4-Methyl-2-nitrophenyl)propan-2-one" would likely exhibit a planar structure around the nitrophenyl moiety, with potential for intramolecular interactions.
Chemical Reactions Analysis
Nitrophenyl compounds can undergo various photochemical reactions. For instance, 4-(2-nitrophenyl)-1,4-dihydropyridines can undergo electron transfer and intramolecular proton transfer to form aromatic zwitterions . The presence of a nitro group can also influence the reactivity and interaction with other molecules, as seen in the formation of a 1:1 hydrogen-bonded dimer between 4-nitrophenol and 4-methylpyridine . These findings suggest that "1-(4-Methyl-2-nitrophenyl)propan-2-one" could participate in similar photochemical processes or intermolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl derivatives can be influenced by their molecular structure. For example, solvatochromism, which is the change in color of a compound due to solvent polarity, has been observed in nitro-substituted phenolates . The crystallographic studies of similar compounds provide insights into their solid-state properties, such as crystal packing and hydrogen bonding . These properties are crucial for understanding the behavior of "1-(4-Methyl-2-nitrophenyl)propan-2-one" in different environments and could be predictive of its solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(4-Methyl-2-nitrophenyl)propan-2-one and related compounds have been widely studied for their synthesis and structural characterization. For instance, a study explored the synthesis and assignment of absolute configuration of related compounds, contributing to a deeper understanding of their chemical properties (Drewes et al., 1992). Another research focused on the X-ray structures and computational studies of several cathinones, including compounds closely related to 1-(4-Methyl-2-nitrophenyl)propan-2-one, to elucidate their molecular structure (Nycz et al., 2011).
Corrosion Inhibition
The compound has also found applications in corrosion inhibition. A study demonstrated the use of a similar compound, 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, as an effective corrosion inhibitor for mild steel in acidic solutions, highlighting its potential in industrial applications (Hamani et al., 2017).
Photophysical and Electrochemical Studies
Several studies have investigated the photophysical and electrochemical properties of compounds structurally related to 1-(4-Methyl-2-nitrophenyl)propan-2-one. For instance, research on the solvatochromic behavior of nitro-substituted phenolates provides insights into their interaction with different solvents, which is crucial for understanding their behavior in various environments (Nandi et al., 2012). Another study focused on the electrochemical properties of related compounds, shedding light on their potential in electronic and optical applications (Squella et al., 1997).
Applications in Polymer Science
The compound and its derivatives have been used in the field of polymer science. Research has been conducted on azo polymers incorporating nitrophenyl derivatives for reversible optical storage, demonstrating their potential in data storage technologies (Meng et al., 1996).
Eigenschaften
IUPAC Name |
1-(4-methyl-2-nitrophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-3-4-9(6-8(2)12)10(5-7)11(13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLPRWHHZSVIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582994 | |
| Record name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-nitrophenyl)propan-2-one | |
CAS RN |
481065-79-6 | |
| Record name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



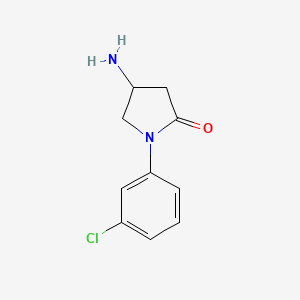
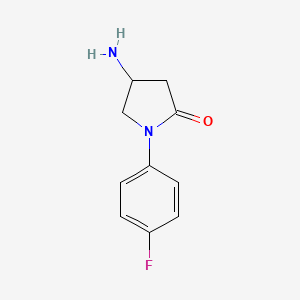
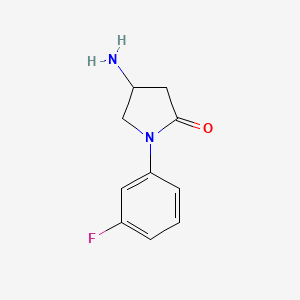

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)
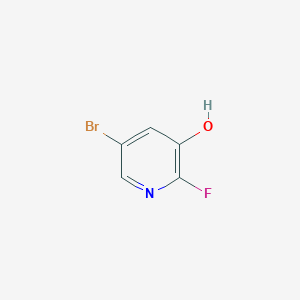
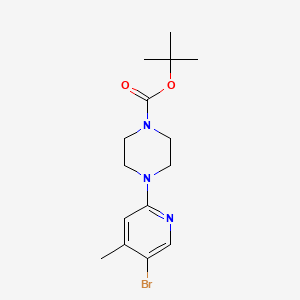


![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)


![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)
